Nafadotride

Descripción general

Descripción

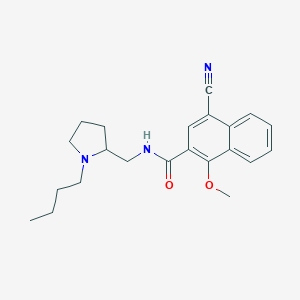

Nafadotride es un compuesto orgánico sintético conocido por su función como antagonista del receptor de dopamina. Tiene una alta selectividad para el subtipo de receptor de dopamina D3, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica. La fórmula química del compuesto es C22H27N3O2 y tiene una masa molar de 365,47 g/mol .

Mecanismo De Acción

Nafadotride ejerce sus efectos uniéndose competitivamente a los receptores de dopamina D3, bloqueando así la acción de la dopamina. Este antagonismo evita que la dopamina active el receptor, lo que puede modular diversas respuestas fisiológicas y conductuales. La alta selectividad del compuesto para los receptores de dopamina D3 sobre otros subtipos de receptores de dopamina (como D2 y D4) lo convierte en una herramienta valiosa para diseccionar los roles específicos de estos receptores en el cerebro .

Análisis Bioquímico

Biochemical Properties

Nafadotride is a potent, selective D3 antagonist, with Ki values of 0.52 nM for D3, 269 nM for D4, and 5 nM for D2 . This suggests that this compound has a high affinity for the D3 receptor, and can effectively inhibit its activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It has been found to activate locomotion in rodents, suggesting that it may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the D3 receptor. It acts as a competitive antagonist, binding to the D3 receptor and preventing its activation .

Temporal Effects in Laboratory Settings

This compound has been found to displace in vivo N-[3H]propylnorapomorphine accumulation at lower dosage and for longer periods in limbic structures, containing both dopamine D2 and D3 receptors than in the stratum .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Nafadotride se sintetiza a través de la condensación formal de ácido 4-ciano-1-metoxinaftaleno-2-carboxílico con 1-(1-butilpirrolidin-2-il)metanamina . La reacción generalmente implica el uso de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en un solvente orgánico como diclorometano bajo una atmósfera inerte para evitar la oxidación.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Nafadotride principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales como los grupos ciano y metoxi en el anillo de naftaleno. Estos grupos pueden ser objeto de reacciones de sustitución nucleofílica o electrofílica.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos como el metóxido de sodio o el cianuro de potasio se pueden usar para introducir nuevos sustituyentes en el anillo de naftaleno.

Sustitución Electrofílica: Los reactivos como el bromo o el ácido nítrico se pueden usar para introducir grupos halógeno o nitro, respectivamente.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la bromación de this compound produciría derivados bromados, mientras que la nitración produciría derivados nitro.

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Nafadotride has been extensively studied for its effects on dopaminergic systems, particularly in the context of neuropsychiatric disorders. Research indicates that this compound can influence locomotion and exploratory behavior in animal models, distinguishing its effects from other antipsychotics such as haloperidol and clozapine.

Case Study Example

A study conducted on adult male Wistar rats demonstrated that this compound increased spontaneous locomotion at low doses (0.1-1 mg/kg) without affecting striatal homovanillic acid levels, contrasting with the effects of haloperidol, which typically induces catalepsy at similar doses .

Treatment of Parkinson's Disease

This compound's selective action on the D3 receptor suggests potential therapeutic benefits in Parkinson's disease, particularly in managing levodopa-induced dyskinesias. Research has shown that this compound can mitigate these side effects while enhancing dopaminergic signaling.

Case Study Example

In a model of Parkinson's disease, this compound reduced contralateral rotations induced by levodopa administration, indicating its potential to improve motor function while minimizing dyskinetic effects .

Investigation of Schizophrenia

The unique profile of this compound makes it a candidate for studying schizophrenia and other psychotic disorders. Its ability to selectively antagonize D3 receptors may provide insights into the role of this receptor subtype in the pathophysiology of schizophrenia.

Research Findings

Studies have indicated that this compound may produce behavioral effects similar to atypical antipsychotics without the typical side effects associated with dopamine D2 antagonism, suggesting a different mechanism that could be beneficial in treating schizophrenia .

Behavioral Studies

This compound is employed in various behavioral studies to explore the neurochemical pathways involved in addiction and reward mechanisms. Its antagonistic properties at the D3 receptor are particularly relevant for understanding substance use disorders.

Research Insights

Research has demonstrated that this compound can alter reward-related behaviors in animal models, potentially providing a new avenue for addiction treatment strategies .

Summary Table of Applications

Comparación Con Compuestos Similares

Compuestos Similares

Haloperidol: Un antagonista del receptor de dopamina D2 con cierta afinidad por los receptores D3.

Sulpirida: Un antagonista selectivo del receptor de dopamina D2 con menor afinidad por los receptores D3.

U99194A: Otro antagonista selectivo del receptor de dopamina D3 utilizado en investigación.

Unicidad

La unicidad de Nafadotride radica en su alta selectividad para los receptores de dopamina D3, que es significativamente mayor que la de otros compuestos similares. Esta selectividad permite estudios más precisos del papel del receptor D3 en diversos procesos fisiológicos y patológicos .

Actividad Biológica

Nafadotride, a selective antagonist of the dopamine D3 receptor, has garnered significant interest in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its receptor affinity, behavioral effects, and relevant case studies.

Overview of this compound

This compound (CAS 149649-22-9) is characterized as a highly potent and competitive antagonist specifically targeting the dopamine D3 receptor. Its selectivity is notable, with Ki values indicating strong affinity for D3 receptors compared to D2 receptors. The following table summarizes the binding affinities of this compound at various dopamine receptors:

| Receptor Type | Ki Value (nM) |

|---|---|

| Dopamine D3 | 0.52 |

| Dopamine D2 | 5.0 |

| Dopamine D1 | 269 |

These values demonstrate that this compound is approximately ten times more selective for the D3 receptor than for the D2 receptor, making it a valuable tool for studying the role of these receptors in neuropharmacology .

This compound functions primarily as a competitive antagonist at the dopamine D3 receptor. In vitro studies have shown that it can inhibit dopamine-induced mitogenesis in cell lines expressing D3 receptors without exhibiting intrinsic agonist activity. This was quantified using thymidine incorporation assays, where this compound demonstrated a pA2 value of 9.6 against quinpirole-induced responses .

In vivo studies further elucidate its action; low doses (0.1-1 mg/kg) of this compound have been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice, contrasting with higher doses that induce catalepsy, similar to the effects observed with haloperidol, a known D2 antagonist . This biphasic effect suggests that low doses may preferentially block D3 receptors, leading to increased locomotor activity, while higher doses engage both D2 and D3 receptors.

Case Studies and Research Findings

Several studies have investigated the behavioral and biochemical effects of this compound:

- Sautel et al. (1995) conducted a study examining the differential effects of this compound on locomotor activity in rats. They found that low doses stimulated locomotion while high doses inhibited it, supporting the hypothesis that this compound's effects are dose-dependent and mediated through its action on dopamine receptors .

- Research by Tocris Bioscience highlights that this compound's preferential binding to D3 receptors could have implications for treating conditions such as schizophrenia and drug addiction, where dysregulation of dopaminergic systems is prevalent .

- Another study compared this compound with other selective antagonists like (+)-S 14297 and GR 103691. While all compounds exhibited varying degrees of selectivity for D3 over D2 receptors, this compound was noted for its significant impact on prolactin secretion and striatal dopamine synthesis, further establishing its pharmacological relevance .

Propiedades

IUPAC Name |

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZASIQMRGPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042603 | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-22-9 | |

| Record name | Nafadotride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.